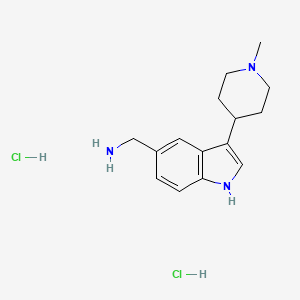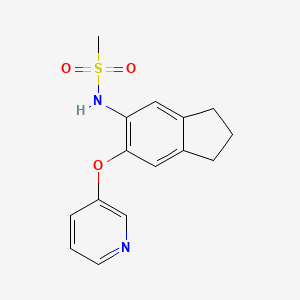
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridin-3-yloxy group attached to an indene backbone, with a methanesulfonamide group. Its distinct chemical properties make it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-bromo-2,3-dihydro-1H-indene with pyridin-3-ol in the presence of a base to form the pyridin-3-yloxy derivative. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The pyridin-3-yloxy group can engage in hydrogen bonding and π-π interactions with target proteins, while the methanesulfonamide group may enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar pyridin-3-yl structure but differs in the presence of a pyrazine and piperazine moiety.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another related compound with a pyridin-3-yl group, but with an imidazo[2,1-b]thiazole scaffold.
Uniqueness
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide is unique due to its combination of a pyridin-3-yloxy group and an indene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic targets and developing innovative materials.
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(6-pyridin-3-yloxy-2,3-dihydro-1H-inden-5-yl)methanesulfonamide |
InChI |
InChI=1S/C15H16N2O3S/c1-21(18,19)17-14-8-11-4-2-5-12(11)9-15(14)20-13-6-3-7-16-10-13/h3,6-10,17H,2,4-5H2,1H3 |
InChI Key |
MVFOWOISSRCETI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2CCCC2=C1)OC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


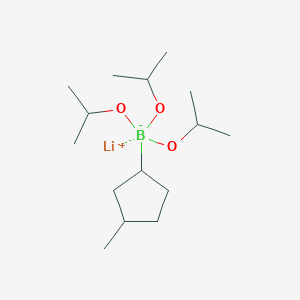
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
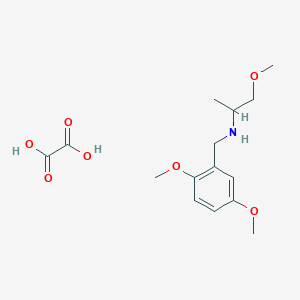
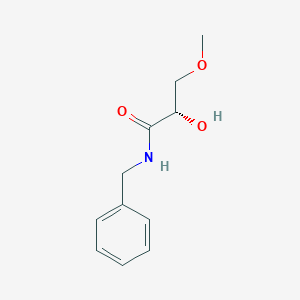
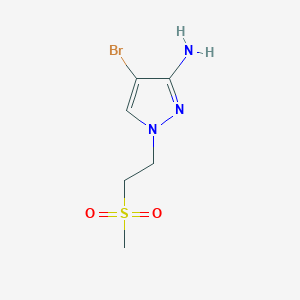

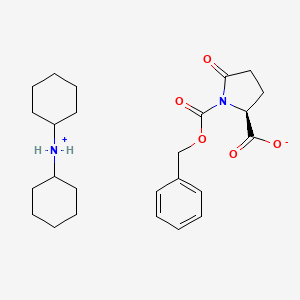

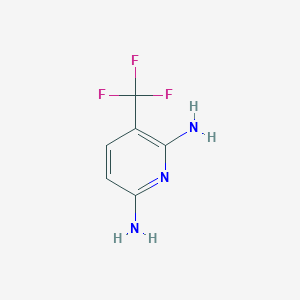
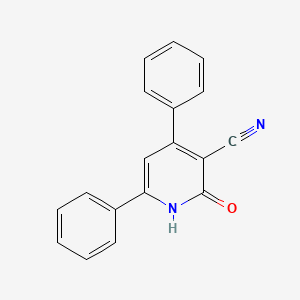

![N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13087926.png)
![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
